molecular formula C12H10BrClN4 B10901778 2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-chloropyrazine

2-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-chloropyrazine

Cat. No.: B10901778
M. Wt: 325.59 g/mol
InChI Key: TWFGDIDYJMRWOA-CAOOACKPSA-N
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Description

1-(4-BROMOPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

The synthesis of 1-(4-BROMOPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves the reaction of 1-(4-bromophenyl)-1-ethanone with 1-(3-chloro-2-pyrazinyl)hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the hydrazone bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-BROMOPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-BROMOPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can be compared with other similar compounds such as:

  • 4-bromobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
  • 2-{[2-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol
  • 3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-1,3-thiazolidin-4-one These compounds share similar structural features but differ in their specific functional groups and properties, making 1-(4-BROMOPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE unique in its applications and effects.

Properties

Molecular Formula

C12H10BrClN4

Molecular Weight

325.59 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-chloropyrazin-2-amine

InChI

InChI=1S/C12H10BrClN4/c1-8(9-2-4-10(13)5-3-9)17-18-12-11(14)15-6-7-16-12/h2-7H,1H3,(H,16,18)/b17-8+

InChI Key

TWFGDIDYJMRWOA-CAOOACKPSA-N

Isomeric SMILES

C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)Br

Origin of Product

United States

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